

Technical Guide: Synthesis and Chemical Characterization of HIV-1 Inhibitor-71

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Compound of Interest

Compound Name: *HIV-1 inhibitor-71*

Cat. No.: *B15564716*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the synthesis, chemical characterization, and mechanism of action of a novel HIV-1 inhibitor, designated as inhibitor-71 (also referred to as compound 2a in associated literature). This compound is a triazole derivative that has been identified as an inhibitor of the VOR complex, thereby blocking the nuclear transport of endocytosed HIV-1 particles.

Overview of HIV-1 Inhibitor-71 (Compound 2a)

HIV-1 inhibitor-71 is a small molecule belonging to the class of triazole derivatives. It has been shown to disrupt a key cellular transport pathway that HIV-1 hijacks for productive infection. By inhibiting the VOR complex, this compound prevents the transport of viral particles into nuclear envelope invaginations, a crucial step for viral replication.

Synthesis of HIV-1 Inhibitor-71

The synthesis of **HIV-1 inhibitor-71** and its analogs is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The following is a representative experimental protocol for the synthesis of a 1,4-disubstituted triazole core, which is central to the structure of inhibitor-71.

Experimental Protocol: Synthesis of a Representative 1,2,3-Triazole Derivative

Materials:

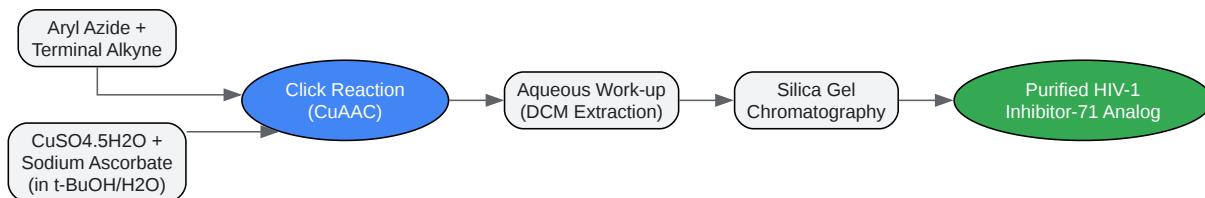
- Appropriately substituted aryl azide
- Substituted terminal alkyne
- Sodium ascorbate
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- tert-Butanol
- Water
- Dichloromethane (DCM)
- Saturated aqueous solution of sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the aryl azide (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
- Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

- Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
- Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
- Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
- Purification: Combine the organic layers and wash with saturated aqueous NaHCO_3 solution, followed by brine. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 1,2,3-triazole product.

Synthesis Workflow Diagram



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A representative workflow for the synthesis of **HIV-1 inhibitor-71** analogs.

Chemical Characterization

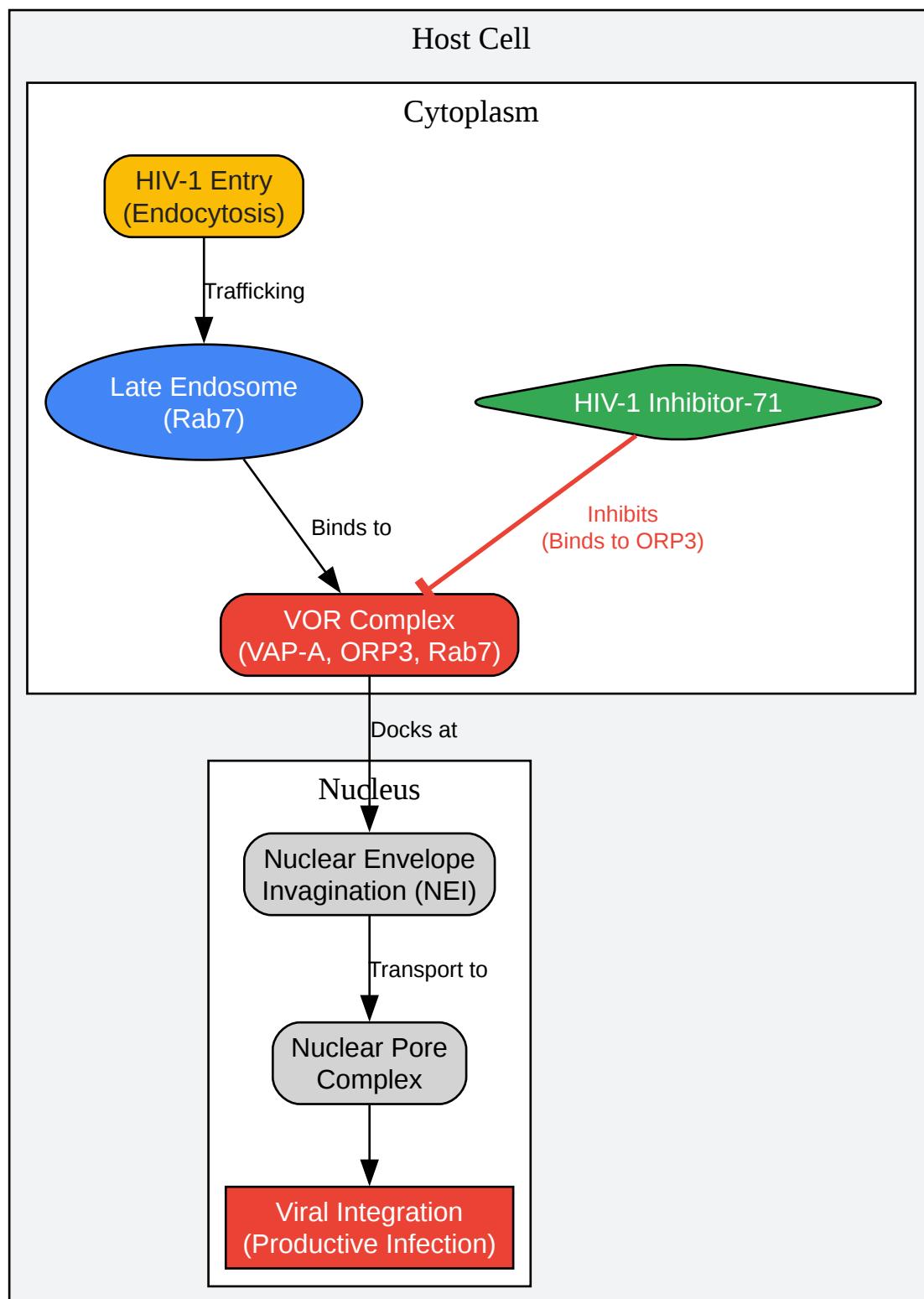
The characterization of the synthesized triazole derivatives is crucial to confirm their structure and purity. The following table summarizes representative quantitative data for a compound of this class.

Parameter	Representative Value
Molecular Formula	C ₂₅ H ₂₂ N ₄ O ₂ (Example)
Molecular Weight	410.47 g/mol (Example)
Yield	75-90%
Purity (HPLC)	>95%
¹ H NMR (400 MHz, CDCl ₃)	δ 8.05 (s, 1H), 7.80-7.20 (m, 14H), 5.50 (s, 2H), 3.90 (s, 3H) ppm (Representative peaks for a similar structure)
¹³ C NMR (100 MHz, CDCl ₃)	δ 165.0, 145.0, 135.0, 130.0, 129.5, 129.0, 128.5, 128.0, 125.0, 120.0, 60.0, 55.0 ppm (Representative peaks)
Mass Spec (ESI-MS)	m/z 411.18 [M+H] ⁺ (Example)
IC ₅₀ (VOR Inhibition)	8.47 μM[1]

Mechanism of Action: Inhibition of the VOR Complex

HIV-1 inhibitor-71 exerts its antiviral activity by targeting the VOR complex, which is composed of the vesicle-associated membrane protein-associated protein A (VAP-A), the oxysterol-binding protein (OSBP)-related protein-3 (ORP3), and the late endosomal protein Rab7.[2] This complex is essential for the transport of endocytosed particles, including HIV-1 virions, to nuclear envelope invaginations. By binding to the ORD (OSBP-related domain) of ORP3, the inhibitor prevents the interaction between the VAP-A-ORP3 complex and Rab7, thereby halting the docking of late endosomes carrying the virus to the outer nuclear membrane.[2][3] This disruption of viral trafficking prevents the viral integrase from reaching the nucleoplasm and ultimately inhibits productive infection.[2]

Signaling Pathway Diagram: Inhibition of HIV-1 Nuclear Transport



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Inhibition of the VOR complex by **HIV-1 inhibitor-71** blocks viral transport.

Conclusion

HIV-1 inhibitor-71 represents a promising class of antiviral compounds with a novel mechanism of action. By targeting a host cellular pathway essential for viral replication, it offers a potential new strategy to combat HIV-1 infection, including strains that may be resistant to conventional antiretroviral therapies. Further research and development of this and similar compounds are warranted to explore their full therapeutic potential.

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